Methylene Spacer Introduces a Defined and Different Molecular Conformation vs. Direct-Linked Analog CAS 883547-06-6
The target compound (883547-28-2) is structurally differentiated from its most common analog, Benzyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate (CAS 883547-06-6), by a critical methylene (-CH2-) linker. This spacer transforms the geometric relationship between the azetidine core and the protected amine. In 883547-28-2, the protected amine is an exocyclic aminomethyl group, whereas in 883547-06-6, the amine is directly and rigidly attached to the azetidine ring. This is quantified by a difference in the rotatable bond count: the target compound possesses 7 rotatable bonds, conferring greater conformational flexibility to the side chain, compared to 6 rotatable bonds in the direct-linked analog [1][2].
| Evidence Dimension | Rotatable Bond Count (Conformational Flexibility) |
|---|---|
| Target Compound Data | 7 Rotatable Bonds |
| Comparator Or Baseline | 6 Rotatable Bonds (for Benzyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate, CAS 883547-06-6) |
| Quantified Difference | +1 Rotatable Bond |
| Conditions | Computed by Cactvs 3.4.8.24 as reported in PubChem Compound entries [1][2] |
Why This Matters
This single-bond difference determines the spatial trajectory of the final amine nucleophile, which is essential for accessing the correct vectors in structure-activity relationship (SAR) explorations of the JAK1 ATP-binding pocket, making 883547-28-2 the required regioisomer for methylene-spacer programs.
- [1] PubChem Compound Summary for CID 45072510, Benzyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate. View Source
- [2] PubChem Compound Summary for CID 45072509, Benzyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate. View Source
